

Spectroscopic Analysis of Isopropyl Cyanoacrylate Monomer: A Technical Guide

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Compound of Interest

Compound Name: *Isopropyl cyanoacrylate*

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This technical guide provides an in-depth analysis of the spectroscopic properties of **isopropyl cyanoacrylate** monomer. Due to the limited availability of published experimental spectra for this specific monomer, this guide utilizes data from the closely related ethyl cyanoacrylate monomer as a primary reference, supplemented with predicted values for **isopropyl cyanoacrylate** based on established spectroscopic principles. This approach provides a robust framework for the identification, characterization, and quality control of **isopropyl cyanoacrylate** in research and development settings.

Chemical Structure and Properties

Isopropyl cyanoacrylate (IPC) is an ester of 2-cyanoacrylic acid, with the chemical formula $C_7H_9NO_2$ and a molecular weight of 139.15 g/mol.^[1] Its structure is characterized by a carbon-carbon double bond conjugated with both a nitrile ($-C\equiv N$) and an ester ($-COOR$) group. These electron-withdrawing groups make the monomer highly susceptible to anionic polymerization, which is the basis for its function as a rapid-acting adhesive.^[2]

Property	Value	Reference
IUPAC Name	propan-2-yl 2-cyanoprop-2-enoate	[1]
CAS Number	10586-17-1	[1][3][4][5]
Molecular Formula	C ₇ H ₉ NO ₂	[1]
Molecular Weight	139.15 g/mol	[1][2]
Boiling Point	53-56 °C @ 2 Torr	[4]

Spectroscopic Data

The following sections present the expected spectroscopic data for **isopropyl cyanoacrylate** monomer. Where specific experimental data is unavailable, data for ethyl cyanoacrylate is provided as a reference, and predicted shifts for the isopropyl analogue are discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For **isopropyl cyanoacrylate**, both ¹H and ¹³C NMR are essential for confirming the identity and purity of the monomer.

Note: Specific experimental NMR data for **isopropyl cyanoacrylate** monomer was not available in the reviewed literature. The data presented for the closely related isopropyl 2-cyanoacetate[6][7] is for a saturated analogue and is provided for illustrative purposes only; it is not representative of the target analyte. The predicted values for **isopropyl cyanoacrylate** are based on standard chemical shift tables and comparison with other acrylates.

Table 2.1: Predicted ¹H NMR Spectroscopic Data for **Isopropyl Cyanoacrylate**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 6.5 - 7.0	Singlet	2H	=CH ₂
~ 5.1 - 5.3	Septet	1H	-CH(CH ₃) ₂
~ 1.3 - 1.4	Doublet	6H	-CH(CH ₃) ₂

Table 2.2: Predicted ¹³C NMR Spectroscopic Data for **Isopropyl Cyanoacrylate**

Chemical Shift (ppm)	Assignment
~ 160 - 165	C=O (Ester)
~ 130 - 135	=CH ₂
~ 115 - 120	C≡N (Nitrile)
~ 110 - 115	=C(CN)COOR
~ 70 - 75	-CH(CH ₃) ₂
~ 20 - 25	-CH(CH ₃) ₂

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **isopropyl cyanoacrylate** is expected to show characteristic absorption bands for the nitrile, ester, and vinyl groups. During polymerization, the disappearance of the C=C vinyl bond can be monitored.^{[2][8]}

Table 2.3: Key FTIR Absorption Bands for Cyanoacrylate Monomers

Wavenumber (cm ⁻¹)	Assignment	Change During Polymerization	Reference
~ 3125	=C-H stretch (vinyl)	Disappears	[2]
~ 2235	C≡N stretch (nitrile)	Slight shift and intensity change	[2]
~ 1735	C=O stretch (ester)	Remains (often used as an internal reference)	[2]
~ 1617	C=C stretch (vinyl)	Disappears	[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **isopropyl cyanoacrylate**, the molecular ion peak (M⁺) is expected at m/z 139.

Table 2.4: Predicted Mass Spectrometry Data for **Isopropyl Cyanoacrylate**

m/z	Ion	Predicted Fragmentation Pathway
139	[C ₇ H ₉ NO ₂] ⁺	Molecular Ion (M ⁺)
97	[M - C ₃ H ₆] ⁺	Loss of propene from the isopropyl group
82	[M - C ₃ H ₅ O] ⁺	Loss of the isopropoxy radical
69	[C ₄ H ₅ O] ⁺	Isopropoxycarbonyl cation
43	[C ₃ H ₇] ⁺	Isopropyl cation

UV-Vis Spectroscopy

Cyanoacrylates are known to be cured by UV radiation, indicating they absorb in the UV range. [9] **Isopropyl cyanoacrylate**, as an α,β-unsaturated ester and nitrile, is expected to have a

primary absorption maximum (λ_{max}) in the UV region, likely around 200-230 nm, corresponding to a $\pi \rightarrow \pi^*$ transition of the conjugated system.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **isopropyl cyanoacrylate** monomer. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of the **isopropyl cyanoacrylate** monomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3). Add a small amount of a polymerization inhibitor (e.g., hydroquinone) to prevent polymerization in the NMR tube.
- **Instrumentation:** Use a standard NMR spectrometer (e.g., 300 MHz or higher).
- **^1H NMR Acquisition:**
 - Acquire the spectrum at room temperature.
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
- **^{13}C NMR Acquisition:**
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be required compared to ^1H NMR.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

FTIR Spectroscopy

- **Sample Preparation:** Place a small drop of the liquid monomer directly onto the ATR crystal of the FTIR spectrometer. Alternatively, for transmission spectroscopy, a thin film can be prepared between two NaCl or KBr plates.
- **Instrumentation:** Use a standard FTIR spectrometer equipped with a UATR (Universal Attenuated Total Reflectance) accessory or set up for transmission measurements.[\[10\]](#)[\[11\]](#)
- **Data Acquisition:**
 - Collect a background spectrum of the clean ATR crystal or empty sample holder.
 - Collect the sample spectrum over the mid-IR range (e.g., 4000-400 cm^{-1}).
 - Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- **Data Processing:** The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

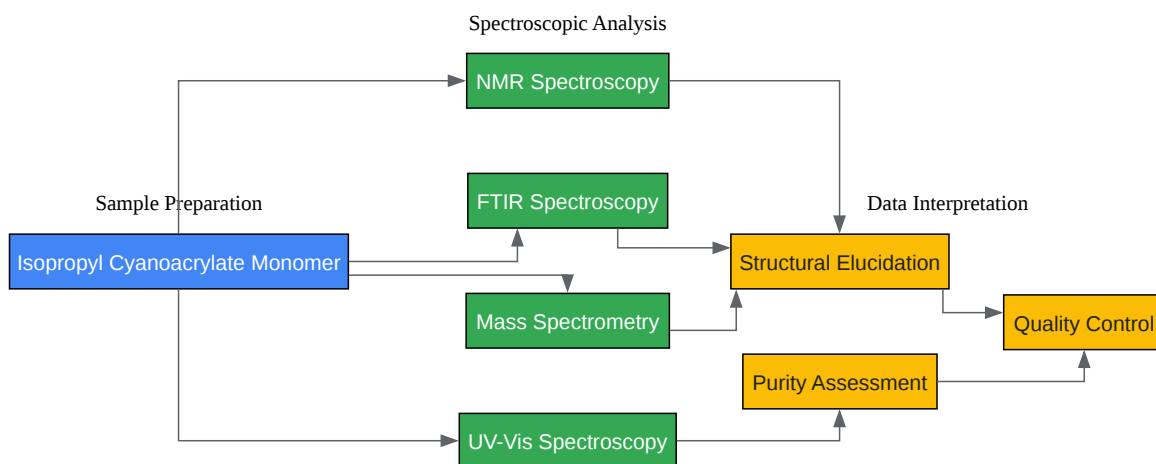
- **Sample Preparation:** Prepare a dilute solution of the monomer in a volatile organic solvent (e.g., acetonitrile or methanol).
- **Instrumentation:** Use a mass spectrometer with a suitable ionization source, such as electron ionization (EI) or electrospray ionization (ESI).
- **Data Acquisition:**
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a suitable mass range (e.g., m/z 10-200).
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

UV-Vis Spectroscopy

- Sample Preparation: Prepare a series of dilutions of the monomer in a UV-transparent solvent (e.g., acetonitrile or hexane).
- Instrumentation: Use a standard dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Use a quartz cuvette with a 1 cm path length.
 - Record the absorbance spectrum over the UV-Vis range (e.g., 190-800 nm).
 - Use the pure solvent as a blank.
- Data Analysis: Determine the wavelength of maximum absorbance (λ_{max}).

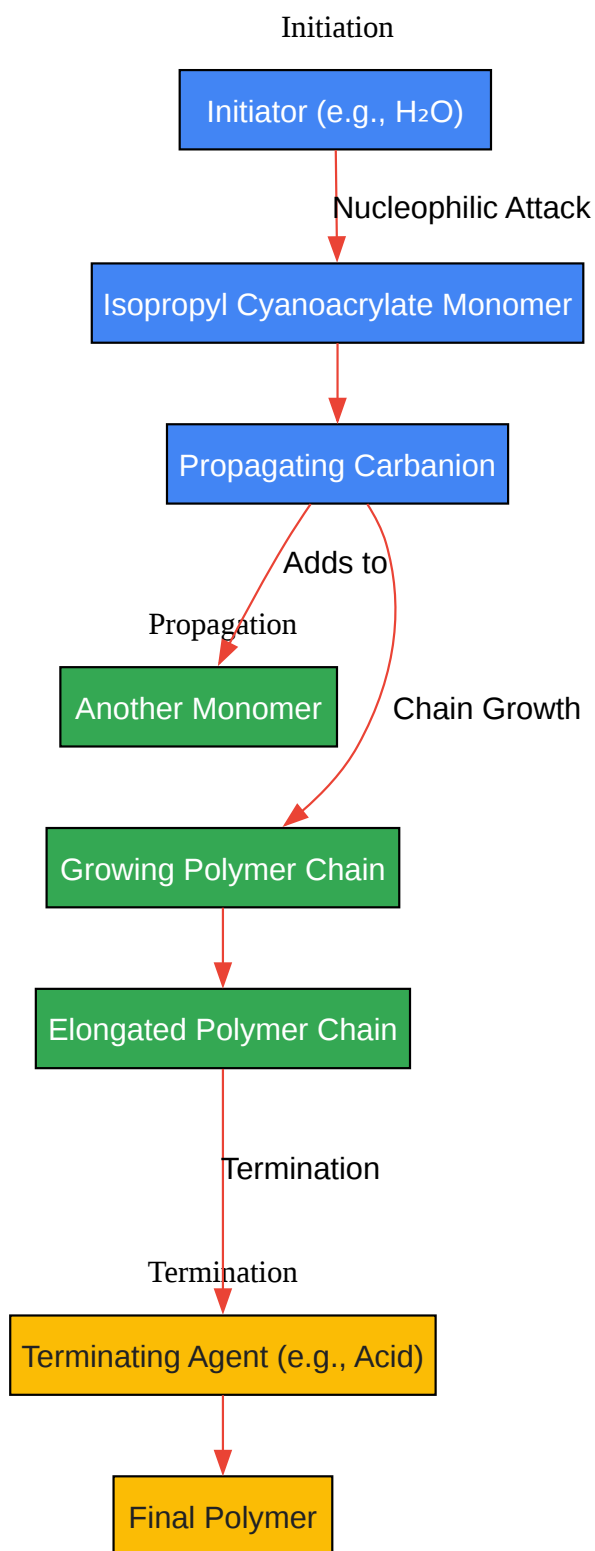
Visualizations

The following diagrams illustrate key concepts related to the analysis and chemistry of **isopropyl cyanoacrylate**.



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Caption: Experimental workflow for the spectroscopic analysis of **isopropyl cyanoacrylate** monomer.



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Caption: Anionic polymerization mechanism of **isopropyl cyanoacrylate**.^[12]

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